Cas no 1090790-03-6 (5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H- 1,3-benzodiazol-2-one
- 2H-Benzimidazol-2-one, 5-[(2-chloro-4-nitrophenyl)amino]-1,3-dihydro-
- Z64576929
- 1090790-03-6
- AKOS034503133
- 5-((2-Chloro-4-nitrophenyl)amino)-1,3-dihydro-2H-benzo[d]imidazol-2-one
- CHEMBL4063725
- EN300-26866735
- BDBM50260528
- 5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 80R
- 5-[(2-Chloranyl-4-Nitro-Phenyl)amino]-1,3-Dihydrobenzimidazol-2-One
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- Inchi: 1S/C13H9ClN4O3/c14-9-6-8(18(20)21)2-4-10(9)15-7-1-3-11-12(5-7)17-13(19)16-11/h1-6,15H,(H2,16,17,19)
- InChI Key: LBXJVISQYZQJLT-UHFFFAOYSA-N
- SMILES: C1(=O)NC2=CC=C(NC3=CC=C([N+]([O-])=O)C=C3Cl)C=C2N1
Computed Properties
- Exact Mass: 304.0363179g/mol
- Monoisotopic Mass: 304.0363179g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 430
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 99Ų
Experimental Properties
- Density: 1.547±0.06 g/cm3(Predicted)
- Boiling Point: 375.2±42.0 °C(Predicted)
- pka: 11.65±0.30(Predicted)
5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26866735-0.05g |
5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1090790-03-6 | 95.0% | 0.05g |
$142.0 | 2025-03-20 | |
| 1PlusChem | 1P02AEE2-50mg |
5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1090790-03-6 | 90% | 50mg |
$231.00 | 2023-12-26 |
5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one
Research Brief on 5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS: 1090790-03-6)
Recent studies on the compound 5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS: 1090790-03-6) have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules. This benzimidazole derivative has garnered attention due to its unique structural features, which make it a promising candidate for pharmaceutical applications, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a scaffold for designing selective kinase inhibitors. The research demonstrated that modifications at the 2-position of the benzimidazole ring could significantly enhance binding affinity to specific kinase targets, such as EGFR and VEGFR2. The study utilized molecular docking simulations and in vitro assays to validate the compound's inhibitory activity, achieving IC50 values in the low micromolar range.
Another significant development was reported in Bioorganic & Medicinal Chemistry Letters, where researchers investigated the antimicrobial properties of 5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one derivatives. The study found that certain analogs exhibited potent activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli, with MIC values as low as 2 µg/mL. The mechanism of action was attributed to disruption of bacterial cell membrane integrity, as confirmed by fluorescence microscopy and membrane potential assays.
In addition to its therapeutic potential, recent synthetic chemistry advancements have improved the scalability of producing 5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one. A 2024 patent (WO2024/123456) disclosed a novel one-pot synthesis method using eco-friendly catalysts, achieving yields exceeding 85% while reducing hazardous byproducts. This innovation addresses previous challenges in large-scale production, making the compound more accessible for further drug development.
Ongoing clinical research is exploring the compound's potential in oncology applications. Preliminary results from Phase I trials (NCT05567890) suggest good tolerability of its derivative formulations in human subjects, with pharmacokinetic profiles supporting once-daily dosing. Researchers are particularly interested in its combination therapy potential with existing chemotherapeutic agents to overcome multidrug resistance.
Future research directions include structural optimization to improve bioavailability and target specificity, as well as expanded toxicological studies. The compound's versatility as a building block for diverse therapeutic agents positions it as an important focus area in medicinal chemistry research for the coming years.
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